N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a fluorobenzyl group attached to a piperidine ring, which is further substituted with a pyridin-4-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluorobenzyl group and the piperidine ring. One common approach is to first synthesize 4-fluorobenzyl bromide, which can then be reacted with piperidine to form the piperidine ring structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can be used to study the interactions between small molecules and biological targets. It may also serve as a probe to investigate biological pathways and processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group and the piperidine ring may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
N-(4-fluorobenzyl)urea
4-fluorobenzylamine
AKB48 N-(4-fluorobenzyl) analog
Uniqueness: N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-5-3-14(4-6-15)12-21-18(23)22-11-1-2-17(13-22)24-16-7-9-20-10-8-16/h3-10,17H,1-2,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYVHOSXUSADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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